Cas no 1698282-34-6 (4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole)

4-(Chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole is a versatile heterocyclic compound featuring both imidazole and tetrahydrofuran moieties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The chloromethyl group provides a reactive site for further functionalization, enabling its use in cross-coupling reactions, nucleophilic substitutions, and polymer modifications. The tetrahydrofuran-derived substituent enhances solubility in polar organic solvents, facilitating its handling in synthetic workflows. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its structural diversity and reactivity. Its stability under standard conditions ensures reliable performance in multistep synthetic processes.
4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole structure
1698282-34-6 structure
Product Name:4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole
CAS No:1698282-34-6
MF:C9H13ClN2O
MW:200.665321111679
CID:5579856
Update Time:2025-11-06

4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 4-(chloromethyl)-1-[(tetrahydro-2-furanyl)methyl]-
    • 4-(Chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole
    • 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole
    • Inchi: 1S/C9H13ClN2O/c10-4-8-5-12(7-11-8)6-9-2-1-3-13-9/h5,7,9H,1-4,6H2
    • InChI Key: BCFCSDOOPOWYLT-UHFFFAOYSA-N
    • SMILES: C1N(CC2CCCO2)C=C(CCl)N=1

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 386.3±17.0 °C at 760 mmHg
  • Flash Point: 187.4±20.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C
  • pka: 5.72±0.70(Predicted)

4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole Security Information

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Additional information on 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

Professional Introduction to Compound with CAS No. 1698282-34-6 and Product Name: 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

The compound with the CAS number 1698282-34-6 and the product name 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and molecular chemistry. The presence of a chloromethyl group and a tetrahydrofuran-2-ylmethyl moiety in its molecular framework imparts distinct reactivity and binding capabilities, making it a valuable tool for researchers exploring novel therapeutic strategies.

In recent years, the pharmaceutical industry has witnessed a surge in the development of imidazole derivatives as key pharmacophores in drug design. The imidazole ring, known for its heterocyclic stability and biological relevance, serves as a cornerstone in the synthesis of various bioactive molecules. The specific modification of 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole enhances its utility by introducing functional groups that facilitate further chemical transformations. This flexibility has opened new avenues for the synthesis of complex molecules with tailored biological activities.

One of the most compelling aspects of this compound is its role in medicinal chemistry. Researchers have leveraged its structural features to develop novel inhibitors and modulators targeting various biological pathways. For instance, studies have demonstrated its potential in inhibiting enzymes involved in inflammatory responses, making it a promising candidate for therapeutic intervention in chronic inflammatory diseases. The tetrahydrofuran-2-ylmethyl group, in particular, has been shown to enhance binding affinity to specific protein targets, thereby improving the efficacy of drug candidates.

Moreover, the chloromethyl functionality provides a reactive site for further derivatization, allowing chemists to explore diverse chemical modifications. This property is particularly useful in library synthesis efforts, where large collections of structurally diverse compounds are generated to screen for biological activity. Such libraries are instrumental in high-throughput screening (HTS) campaigns, which are widely employed in drug discovery pipelines to identify lead compounds with desired pharmacological properties.

The synthesis of 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole involves a multi-step process that highlights the ingenuity of modern synthetic chemistry. The integration of advanced techniques such as transition metal-catalyzed cross-coupling reactions has enabled the efficient construction of its complex framework. These synthetic methodologies not only ensure high yields but also allow for precise control over regioselectivity and stereoselectivity, which are critical factors in pharmaceutical development.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These simulations have been instrumental in predicting binding affinities and optimizing molecular structures for improved pharmacological activity. By integrating experimental data with computational predictions, researchers can design more effective drug candidates with reduced off-target effects.

The versatility of 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole extends beyond its applications in drug discovery. It has also found utility in materials science, where its unique chemical properties contribute to the development of novel polymers and functional materials. The ability to incorporate this compound into polymer backbones has led to the creation of materials with enhanced mechanical strength and biodegradability, opening up possibilities for sustainable applications.

In conclusion, 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its structural features and functional properties make it an invaluable tool for developing novel therapeutics and advanced materials. As research continues to uncover new applications for this compound, it is poised to play an even greater role in shaping the future of medicine and materials science.

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